molecular formula C20H22N4O3 B1672454 GW2580 CAS No. 870483-87-7

GW2580

Katalognummer: B1672454
CAS-Nummer: 870483-87-7
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: MYQAUKPBNJWPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat therapeutisches Potenzial für die Vorbeugung von osteolytischen Erkrankungen, die mit Knochenmetastasen und anderen Knochenerkrankungen einhergehen .

Herstellungsmethoden

Die Synthese von GW632580X beinhaltet die Herstellung von 5-({3-Methoxy-4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)pyrimidin-2,4-diamin . Die Syntheseroute umfasst typischerweise die folgenden Schritte:

    Bildung des Pyrimidinrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um den Pyrimidinring zu bilden.

    Substitutionsreaktionen: Verschiedene Substitutionsreaktionen werden durchgeführt, um die Methoxy- und Methoxyphenylgruppen an den gewünschten Positionen am Pyrimidinring einzuführen.

    Reinigung: Das Endprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden für GW632580X würden wahrscheinlich eine Hochskalierung dieser Syntheserouten beinhalten, wobei die Reaktionsbedingungen für die großtechnische Produktion optimiert werden. Dies kann die Verwendung von Durchflussreaktoren und anderer Industrieanlagen umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

GW2580 is a selective and orally bioavailable inhibitor of Colony-stimulating-factor-1 receptor (CSF-1R), with an IC50 value of 30nM . It is considered a powerful pharmacologic tool because of its selectivity and specificity for determining the contributions of CSF1R signaling . It is strictly intended for scientific research and should not be used for diagnostic or medical purposes .

Scientific Research Applications

This compound has been used in various scientific research applications, including cell and animal experiments, to study its effects on various diseases and conditions:

  • Inhibition of CSF-1-induced growth this compound at 1 μM completely inhibited CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes and completely inhibited bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone . It did not affect the growth of mouse NS0 lymphoblastoid cells, human endothelial cells, human fibroblasts, or five human tumor cell lines .
  • Bladder fibrosis this compound was utilized to determine its preventive effects on BOO (bladder outlet obstruction)-induced remodeling . this compound, administered to rats at a daily dose of 40 mg/kg for 6 weeks, ameliorated bladder fibrosis compared to the vehicle group (22.01% ± 5.13% vs. 32.15% ± 7.24%, p < 0.01) .
  • Macrophage Infiltration and Polarization this compound induced an inhibition of macrophage infiltration (4.41% ± 1.28% vs. 13.57% ± 3.42%, p < 0.001) and M2 macrophage polarization (10.67% ± 4.15% vs. 28.59% ± 6.38%, p < 0.001) . There was also a decrease of profibrotic F4/80^+^ α‐smooth muscle actin^+^ (α‐SMA^+^) macrophage to myofibroblast transition (9.11% ± 2.58% vs. 17.33% ± 4.01%, p < 0.001) and CD163^+^TGF‐β1^+^ cells (7.68% ± 2.10% vs. 14.17% ± 4.09%, p < 0.01) in the this compound group when compared with the vehicle group .
  • Mesothelioma this compound decreases the number of macrophages in tumor fragment spheroids and enhances the apoptotic response to chemotherapy in Th2-polarized spheroids .
  • Glioblastoma this compound treatment led to the downregulation of M2-related markers, IL6, IL10, ERK1/2, and MAPK signaling pathways, while M1-like markers, gene set enrichment indicating activated MHC-II presentation, phagocytosis, and T-cell killing were substantially increased . Treatment of patient-derived GBM organoids with this compound confirmed successful reprogramming, resulting in impaired tumor cell proliferation .
  • Microglia Morphology and Function this compound treatment altered microglia morphology and suppressed genes related to reactive oxygen species (ROS) regulation and survival . this compound sensitized microglia to hydrogen peroxide-induced cell death .
  • Tumor-Infiltrating Myeloid Cells this compound reduced total CD45+CD11b+ myeloid cells by more than 2-fold in the tumors of this compound-treated mice compared with control (supplemental Figure 2A, P < .05) . CD11b +F4/80 + TAMs were also significantly reduced by more than 2-fold .

Data Table

ApplicationDescription
Inhibition of CSF-1-induced growthThis compound at 1 μM completely inhibited CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes and completely inhibited bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone .
Bladder fibrosisThis compound, administered to rats at a daily dose of 40 mg/kg for 6 weeks, ameliorated bladder fibrosis compared to the vehicle group (22.01% ± 5.13% vs. 32.15% ± 7.24%, p < 0.01) .
Macrophage Infiltration and PolarizationThis compound induced an inhibition of macrophage infiltration (4.41% ± 1.28% vs. 13.57% ± 3.42%, p < 0.001) and M2 macrophage polarization (10.67% ± 4.15% vs. 28.59% ± 6.38%, p < 0.001) .
MesotheliomaThis compound decreases the number of macrophages in tumor fragment spheroids and enhances the apoptotic response to chemotherapy in Th2-polarized spheroids .
GlioblastomaThis compound treatment led to the downregulation of M2-related markers and treatment of patient-derived GBM organoids with this compound confirmed successful reprogramming, resulting in impaired tumor cell proliferation .
Microglia Morphology and FunctionThis compound treatment altered microglia morphology and suppressed genes related to reactive oxygen species (ROS) regulation and survival .
Tumor-Infiltrating Myeloid CellsThis compound reduced total CD45+CD11b+ myeloid cells by more than 2-fold in the tumors of this compound-treated mice compared with control (supplemental Figure 2A, P < .05). CD11b +F4/80 + TAMs were also significantly reduced by more than 2-fold .

Case Studies

  • Bladder Outlet Obstruction (BOO) in Rats
    • Sprague-Dawley rats were divided into sham, BOO + vehicle, and BOO + this compound groups.
    • This compound or vehicle control was administered by oral gavage at daily doses of 40 mg/kg for 6 weeks.
    • Bladder samples were collected for various analyses.
    • Results showed that bladder fibrosis was ameliorated by this compound compared with the vehicle group (22.01% ± 5.13% vs. 32.15% ± 7.24%, p < 0.01).
    • This compound induced an inhibition of macrophage infiltration and M2 macrophage polarization.
  • Lung Carcinoma in Mice
    • C57BL/6 mice bearing subcutaneously implanted 3LL lung carcinoma were treated with control diluent or this compound at 20 mg/kg or 80 mg/kg twice a day, or 160 mg/kg once daily by oral gavage.
    • Flow cytometric analysis of tumors revealed that total CD45+CD11b+ myeloid cells were reduced by more than 2-fold in the tumors of this compound-treated mice compared with control (P < .05).
    • CD11b +F4/80 + TAMs were also significantly reduced by more than 2-fold (P < .05).
    • Histologic analysis revealed a similar reduction in F4/80 + TAMs, equally reduced at the center and edges of tumors from 80 mg/kg this compound-treated mice (P = .07).

Wirkmechanismus

Target of Action

GW2580, also known as “5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine” or “GW632580X” or “GW-2580”, is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) . CSF1R, also known as c-FMS kinase, is a type III receptor tyrosine kinase that binds to the macrophage or monocyte colony-stimulating factor . It plays a crucial role in the survival, proliferation, and differentiation of macrophages .

Mode of Action

This compound acts as a competitive inhibitor of ATP binding to the CSF1R . It suppresses the activation of microglia during disease states without altering viability . It blocks the ability of CSF1R to autophosphorylate colony-stimulating factor (CSF-1 or M-CSF), which promotes the survival, proliferation, and differentiation of macrophages .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CSF1R signaling pathway. By inhibiting CSF1R, this compound suppresses genes related to reactive oxygen species (ROS) regulation and survival . This results in the sensitization of microglia to ROS, leading to a dose-dependent reduction in viability when the cells are concurrently treated with an inducer of ROS .

Pharmacokinetics

This compound is orally bioavailable . After oral administration, it can block the ability of exogenous CSF-1 to increase LPS-induced IL-6 production in mice . .

Result of Action

The primary molecular effect of this compound is the inhibition of CSF1R autophosphorylation . On a cellular level, this compound treatment alters microglia morphology without affecting cell number . It also induces subtle changes to microglia morphology and alters their transcriptome without affecting viability .

Action Environment

It’s worth noting that the effects of this compound on microglia function were studied in mice that were orally gavaged with the compound for 8 days The environment, in this case, the internal physiological environment of the mice, would have influenced the compound’s action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

GW2580 interacts with the cFMS kinase, blocking its ability to autophosphorylate CSF-1 . This interaction inhibits monocyte growth in vitro and LPS-induced TNF-α production in vivo . It also inhibits macrophage infiltration of the CNS .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It suppresses activation during disease states without altering viability . In microglia, this compound treatment alters morphology, but not cell number . It also suppresses genes related to reactive oxygen species (ROS) regulation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cFMS kinase, blocking its ability to autophosphorylate CSF-1 . This inhibits the kinase’s activity, leading to a decrease in the survival, proliferation, and differentiation of macrophages .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to produce a dose-related decrease in the number of tumor cells . It also alters the morphology of microglia without affecting cell number .

Dosage Effects in Animal Models

In animal models, this compound has been shown to slow disease progression, significantly reduce severity, and prevent the relapse phase . It also produces a dose-dependent reduction in the viability of primary microglia cultures when concurrently treated with LPS .

Metabolic Pathways

This compound is involved in the CSF-1 pathway, where it inhibits the cFMS kinase . This leads to a decrease in the survival, proliferation, and differentiation of macrophages .

Vorbereitungsmethoden

The synthesis of GW632580X involves the preparation of 5-({3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}methyl)pyrimidine-2,4-diamine . The synthetic route typically includes the following steps:

    Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.

    Substitution reactions: Various substitution reactions are carried out to introduce the methoxy and methoxyphenyl groups at the desired positions on the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for GW632580X would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

GW632580X unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.

    Reduktion: Reduktionsreaktionen können am Pyrimidinring oder anderen funktionellen Gruppen durchgeführt werden, was zur Bildung reduzierter Derivate führt.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, wobei verschiedene Substituenten eingeführt werden können.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid für die Reduktion sowie verschiedene Elektrophile oder Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

GW632580X hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Rezeptortyrosinkinasen, insbesondere CSF1R, zu untersuchen.

    Biologie: Die Verbindung wird in biologischen Studien verwendet, um die Rolle von CSF1R bei verschiedenen zellulären Prozessen zu untersuchen, darunter Zellproliferation, -differenzierung und -überleben.

    Medizin: GW632580X hat in präklinischen Studien Potenzial für die Behandlung von osteolytischen Erkrankungen gezeigt, die mit Knochenmetastasen und anderen Knochenerkrankungen einhergehen. Es wird auch auf sein Potenzial bei der Behandlung anderer Erkrankungen untersucht, bei denen CSF1R eine Rolle spielt.

    Industrie: Die Verbindung kann bei der Entwicklung neuer Therapeutika verwendet werden, die auf CSF1R und verwandte Signalwege abzielen.

Wirkmechanismus

Der Wirkmechanismus von GW632580X beinhaltet die Hemmung der Rezeptortyrosinkinase, des Kolonie-stimulierenden Faktors 1-Rezeptors (CSF1R oder FMS) . Durch die Hemmung von CSF1R stört die Verbindung die Signalwege, die durch diesen Rezeptor aktiviert werden. Dies führt zur Hemmung von zellulären Prozessen wie Proliferation, Differenzierung und Überleben, die durch CSF1R-Signalisierung vermittelt werden. Zu den beteiligten molekularen Zielen und Signalwegen gehören die nachgeschalteten Signalmoleküle und Signalwege, die durch CSF1R aktiviert werden, wie z. B. die PI3K/AKT- und MAPK/ERK-Signalwege.

Vergleich Mit ähnlichen Verbindungen

GW632580X kann mit anderen ähnlichen Verbindungen verglichen werden, die Rezeptortyrosinkinasen hemmen, insbesondere CSF1R-Inhibitoren. Einige ähnliche Verbindungen umfassen:

    PLX3397: Ein weiterer CSF1R-Inhibitor, der bei der Behandlung verschiedener Krebsarten und entzündlicher Erkrankungen Potenzial gezeigt hat.

    BLZ945: Ein selektiver CSF1R-Inhibitor, der auf sein Potenzial bei der Behandlung von Krebs und anderen Erkrankungen untersucht wurde.

    Pexidartinib: Ein CSF1R-Inhibitor, der für die Behandlung des tenosynovialen Riesenzelltumors zugelassen ist.

Im Vergleich zu diesen Verbindungen zeichnet sich GW632580X durch seine spezifische chemische Struktur und die besonderen Wechselwirkungen mit CSF1R aus. Diese Einzigartigkeit kann sich in Unterschieden in der Wirksamkeit, Selektivität und Sicherheit in verschiedenen Anwendungen niederschlagen.

Biologische Aktivität

GW2580 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), primarily known for its role in modulating immune responses and its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and relevant research findings.

  • Chemical Name : 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine
  • IC50 Value : 0.06 μM, indicating high potency against cFMS kinase.
  • Selectivity : Exhibits selectivity over 186 other kinases, making it a valuable tool for studying CSF1R-related pathways .

This compound functions by binding to the inactive conformation of CSF1R, effectively inhibiting downstream signaling pathways involved in macrophage activation and proliferation. This inhibition has significant implications for treating diseases characterized by excessive macrophage activity.

In Vitro Studies

  • Macrophage Modulation : this compound has been shown to inhibit tumor necrosis factor (TNF) production in macrophages, which is crucial in inflammatory responses. In vitro studies indicated that this compound could significantly reduce CSF-1-induced proliferation of myeloid cells such as mouse M-NFS-60 and human monocytes .
  • Bone Resorption : The compound inhibits bone resorption in osteoclast cultures, demonstrating its potential in treating conditions like osteoporosis .
  • Cancer Cell Growth : this compound suppresses the growth of various tumor cell lines, including those derived from glioblastoma and other cancers. It has been shown to exert direct anti-tumor effects by impairing tumor cell proliferation .

In Vivo Studies

  • Autoimmune Diseases : In experimental autoimmune encephalomyelitis (EAE) models, this compound treatment led to a reduction in CNS infiltrates of macrophages and T cells, suggesting its potential as a therapeutic agent for autoimmune demyelinating diseases .
  • Tumor Models : In xenograft models using M-NFS-60 tumor cells, oral administration of this compound resulted in a dose-dependent decrease in tumor growth, with higher doses completely inhibiting tumor development .

Study on Glioblastoma

A study focused on patient-derived glioblastoma organoids demonstrated that this compound effectively reprogrammed tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This shift was associated with increased expression of MHC-II markers and enhanced T-cell responses against tumors .

Study on Autoimmune Encephalomyelitis

In a controlled study involving EAE mice, this compound treatment led to significant reductions in clinical scores and inflammatory cell infiltration within the CNS. Histopathological analysis confirmed fewer inflammatory foci compared to vehicle-treated controls, supporting the compound's therapeutic potential in autoimmune conditions .

Summary of Findings

Biological Activity Effect Reference
CSF1R InhibitionReduces macrophage proliferation
Bone ResorptionInhibits osteoclast activity
Tumor GrowthSuppresses growth in xenograft models
Autoimmune ResponseAmeliorates symptoms in EAE models
TAM ReprogrammingShifts from M2 to M1 phenotype

Eigenschaften

IUPAC Name

5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAUKPBNJWPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236095
Record name GW-2580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870483-87-7
Record name GW-2580
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-2580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870483-87-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-2580
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile (300 mg, 0.75 mmol) and guanidine hydrochloride (108 mg, 1.13 mmol) in ethanol (5 mL) was stirred at room temperature while sodium methoxide was added. The mixture was stirred at reflux overnight. The solution was cooled 5 C and 2N sodium hydroxide (2 mL) was added. After 15 minutes, a white precipitate was filtered off and washed with water then hexane to give product as a white solid (199 mg, 0.54 mmol). 1H NMR (300 MHz, d6-DMSO): δ 7.45 (s, 1H), 7.32 (d, J=8.6 Hz, 2H), 6.93-6.85 (m, 4H), 6.66 (dd, J=8.3 and 1.5 Hz, 1H), 6.02 (s, 2H), 5.65 (s, 2H), 4.91 (s, 2H), 3.73 (s, 3H), 3.70 (s, 3H), 3.50 (s, 2H). MS (ES+, m/z)=367 (M+H).
Name
3-anilino-2-{3-methoxy-4-[(4-methoxybenzyl) oxy]benzyl}prop-2-enenitrile
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW2580
Reactant of Route 2
Reactant of Route 2
GW2580
Reactant of Route 3
Reactant of Route 3
GW2580
Reactant of Route 4
Reactant of Route 4
GW2580
Reactant of Route 5
Reactant of Route 5
GW2580
Reactant of Route 6
Reactant of Route 6
GW2580

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.